5-(2,6-Dimethoxyphenyl)isoxazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-(2,6-dimethoxyphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O3/c1-14-7-4-3-5-8(15-2)11(7)9-6-10(12)13-16-9/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
LHTKURJSCLHUSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NO2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Introduction and Functionalization of the 2,6-Dimethoxyphenyl Moiety
The introduction of the sterically hindered 2,6-dimethoxyphenyl group can be accomplished either by incorporating it into a starting material before ring formation or by attaching it to a pre-formed isoxazole (B147169) core.
Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds. nih.gov These methods are ideal for attaching the 2,6-dimethoxyphenyl moiety to a pre-functionalized isoxazole ring. The Suzuki-Miyaura cross-coupling reaction is a prominent example, involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. nih.gov
In this strategy, a 5-bromo-isoxazol-3-amine or a protected derivative would be synthesized first. This intermediate would then be coupled with 2,6-dimethoxyphenylboronic acid in the presence of a palladium catalyst and a base to yield the final product. The orthogonality of this approach allows for the late-stage introduction of the aryl group, which is beneficial for creating libraries of related compounds. db-thueringen.de
| Reaction Name | Substrates | Catalyst/Reagents | Key Application | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Pd Catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) | Formation of biaryl compounds. nih.gov | nih.gov |
| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Formation of aryl-alkyne bonds. | db-thueringen.de |
An alternative and often more direct approach is to design a synthesis where one of the initial precursors already contains the 2,6-dimethoxyphenyl moiety. This strategy incorporates the desired substituent from the outset, avoiding the need for late-stage functionalization.
For example, in a 1,3-dipolar cycloaddition, the alkyne component could be 1-ethynyl-2,6-dimethoxybenzene. This precursor would react with a suitable nitrile oxide to directly form the 5-(2,6-dimethoxyphenyl)isoxazole ring system. Similarly, for a ring-closure synthesis, one could start from 2',6'-dimethoxyacetophenone. This ketone can be converted into a 1,3-dicarbonyl precursor which, upon reaction with hydroxylamine, would cyclize to form the desired isoxazole.
As the final target molecule, 5-(2,6-Dimethoxyphenyl)isoxazol-3-amine, is achiral, stereoselective synthesis is not directly applicable to its construction. However, the principles of stereoselective synthesis could be relevant in the preparation of complex precursors if chiral intermediates were required for other synthetic transformations, though this is not a factor for the target compound itself. elsevierpure.com
Derivatization and Structural Modification Strategies for this compound Analogues
The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogues. These modifications primarily target the amino group, the 2,6-dimethoxyphenyl ring, and the isoxazole ring itself, enabling a systematic exploration of structure-activity relationships.
Modifications at the Amino Group
The primary amino group at the 3-position of the isoxazole ring is a key site for derivatization. Standard reactions targeting this functional group can be employed to introduce a wide array of substituents, thereby altering the compound's physicochemical properties.
Common derivatization strategies for primary amines include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Formation of Schiff bases: Condensation with aldehydes or ketones. tsijournals.com
| Reaction Type | Reagent | Resulting Functional Group |
|---|---|---|
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary or Tertiary Amine |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |
| Schiff Base Formation | Benzaldehyde | Imine |
Substitutions on the 2,6-Dimethoxyphenyl Ring
The 2,6-dimethoxyphenyl ring provides another avenue for structural diversification. The methoxy (B1213986) groups are ortho, para-directing activators, influencing the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.org However, the steric hindrance imposed by the two methoxy groups and the isoxazole ring can pose challenges for these transformations.
Potential modifications include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring.
Nitration: Addition of a nitro group, which can subsequently be reduced to an amino group for further derivatization.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions may be sterically hindered.
These substitutions can modulate the electronic properties and conformation of the entire molecule.
Alterations to the Isoxazole Ring System
The isoxazole ring, while aromatic, can undergo specific chemical transformations. These alterations can range from ring-opening reactions to rearrangements, providing access to novel heterocyclic systems.
Key transformations include:
1,3-Dipolar Cycloaddition: This is a fundamental reaction for the synthesis of the isoxazole ring itself and can be conceptually reversed or utilized in different contexts to modify the heterocyclic core. researchgate.netedu.krd
Ring Opening: Under certain conditions, the N-O bond of the isoxazole ring can be cleaved, leading to the formation of acyclic intermediates that can be cyclized to form different heterocycles.
Rearrangements: The Boulton-Katritzky rearrangement is a known thermal or base-catalyzed isomerization of isoxazoles, which can lead to the formation of other five-membered heterocyclic systems. beilstein-journals.orgacs.orgbeilstein-journals.orgresearchgate.netrsc.org This rearrangement typically involves a 3-acylamino-isoxazole, suggesting that derivatization of the amino group in this compound could be a prerequisite for such transformations.
Mechanistic Studies of Synthetic Pathways
The primary route for the synthesis of 3,5-disubstituted isoxazoles, including this compound, is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. researchgate.netedu.krd
The generally accepted mechanism involves the following steps:
Formation of the Nitrile Oxide: The nitrile oxide intermediate is typically generated in situ from an oxime precursor, often through oxidation or dehydrohalogenation of a hydroximoyl halide.
1,3-Dipolar Cycloaddition: The nitrile oxide then undergoes a concerted [3+2] cycloaddition reaction with an alkyne. This step is a pericyclic reaction that forms the five-membered isoxazole ring. mdpi.com
Regioselectivity: The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern on the resulting isoxazole ring. Electronic and steric factors of both the nitrile oxide and the alkyne influence which regioisomer is formed preferentially.
For the synthesis of 5-substituted 3-aminoisoxazoles, a β-ketonitrile can react with hydroxylamine. nih.gov The mechanism involves the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the final isoxazole ring.
Another significant mechanistic pathway in isoxazole chemistry is the Boulton-Katritzky rearrangement . acs.orgbeilstein-journals.orgresearchgate.netrsc.org This rearrangement involves the isomerization of the isoxazole ring and has been studied computationally. It is proposed to proceed through a pseudopericyclic transition state. acs.org
Green Chemistry Principles in the Synthesis of the Compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including isoxazoles, to minimize environmental impact. nih.govsemnan.ac.irmdpi.comresearchgate.net
Key green chemistry approaches relevant to the synthesis of this compound include:
Solvent-Free Synthesis: Performing reactions without a solvent, often using techniques like ball-milling, can significantly reduce waste. nih.govrsc.org This approach has been successfully applied to the 1,3-dipolar cycloaddition for isoxazole synthesis. nih.govrsc.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. tsijournals.comtandfonline.comnih.govlew.ro This technique has been effectively used for the synthesis of various isoxazole derivatives. tsijournals.comtandfonline.com
Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign options such as water or glycerol (B35011) is encouraged. nih.govmdpi.com Three-component reactions for the synthesis of isoxazolones have been successfully carried out in aqueous media. semnan.ac.irmdpi.comresearchgate.net
Catalysis: The use of efficient and recyclable catalysts can improve the atom economy and reduce waste. For instance, copper/alumina nanocomposites have been used as recyclable catalysts for the synthesis of 3,5-isoxazoles. rsc.org
| Method | Key Features | Green Chemistry Aspect | Reference |
|---|---|---|---|
| Conventional Heating | Requires organic solvents and long reaction times (5-18h). | Low | tandfonline.com |
| Microwave-Assisted Synthesis | Rapid reactions (2-3 min) on a solid support (basic alumina). | High (reduced time, solvent-free) | tandfonline.com |
| Ball-Milling | Solvent-free, mechanochemical synthesis. | High (solvent-free, energy efficient) | nih.govrsc.org |
| Sunlight-Induced Synthesis | Uses natural sunlight as an energy source in an aqueous medium. | High (renewable energy, green solvent) | semnan.ac.ir |
Molecular Pharmacology and Biological Target Elucidation Preclinical Focus
Identification and Validation of Specific Molecular Targets
There is no available data from preclinical studies to identify or validate specific molecular targets for 5-(2,6-Dimethoxyphenyl)isoxazol-3-amine.
No in vitro or in vivo studies have been published that assess the ability of this compound to inhibit or activate key enzymes such as Topoisomerase II, Histone Deacetylases (HDACs), Heat Shock Protein 90 (HSP90), Chitin (B13524) Synthase, or Serine Acetyltransferase. Research has been conducted on other isoxazole-containing compounds in relation to these enzymes, but data specific to this compound is absent. nih.govnih.govnih.govnih.govdavidmoore.org.uknih.govresearchgate.netnih.govfrontiersin.orgnih.gov
There is a lack of published receptor binding assays to determine the affinity and selectivity of this compound for any G-protein coupled receptors (GPCRs) or ion channels. nih.govmdpi.comnih.gov
The potential for this compound to modulate protein-protein interactions has not been explored in any published research. ajwilsonresearch.comresearchgate.netnih.govnih.gov This remains a speculative area without experimental evidence.
Mechanistic Elucidation of Biological Actions (Preclinical)
While direct mechanistic studies on this compound are not extensively documented, research on related isoxazole-containing compounds provides significant insights into potential biological activities.
Cellular Pathway Analysis (e.g., Signal Transduction, Apoptosis, Cell Cycle)
The isoxazole (B147169) nucleus is a component of various synthetic compounds designed to modulate critical cellular pathways, including cell survival and proliferation. Studies on novel synthetic isoxazole derivatives, such as 3,4-isoxazolediamides and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, have demonstrated significant pro-apoptotic activity in cancer cell lines. nih.govnih.gov These compounds were shown to induce both early and late apoptosis in K562 chronic myelogenous leukemia cells. nih.gov For instance, certain derivatives induced apoptosis in over 50% of the cells, with some reaching levels as high as 80-90% at specific concentrations. nih.gov This suggests that molecules incorporating an isoxazole scaffold can be effective in triggering programmed cell death pathways, a key mechanism for anticancer agents. nih.govnih.gov
Furthermore, compounds with structural similarities, such as those containing dimethoxy-substituted phenyl rings, have been shown to influence the cell cycle. For example, 5,7-dimethoxycoumarin can induce a cell cycle block in the G0/G1 phase in melanoma cell lines. nih.gov Although the core heterocyclic system is different, this finding highlights the potential for methoxy-substituted aromatic moieties to contribute to cytostatic effects by arresting cell cycle progression. The specific impact of this compound on signal transduction, apoptosis, or the cell cycle remains an area for future investigation, but the activities of related structures suggest these are plausible mechanisms of action.
Influence on Biochemical Processes (e.g., Biosynthesis Inhibition)
A significant body of research exists for a closely related analogue, 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole, which demonstrates a clear influence on biochemical processes. This class of compounds has been identified as potent inhibitors of chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis. ijpca.orgnih.gov Chitin is a crucial structural component of the insect exoskeleton, and its inhibition is a validated mechanism for insecticides. The 2,6-dimethoxybenzoyl moiety, attached to the 3-amino group of the isoxazole, appears to be critical for this specific inhibitory activity. ijpca.orgnih.gov This example underscores how the core structure related to this compound can be derivatized to specifically target and inhibit essential biosynthetic pathways.
Structure-Activity Relationships (SAR) for Biological Potency and Selectivity
The biological effects of isoxazole-based compounds are finely tuned by the nature and position of their substituents. Analysis of various derivatives provides a framework for understanding the structure-activity relationships (SAR) relevant to this compound.
Contributions of the Isoxazole Nucleus to Activity
The isoxazole ring is a five-membered heterocycle that is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. ijpca.orgnih.govijpca.org Its chemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a versatile core for designing molecules that can interact with a wide range of biological targets. ijpca.orgedu.krd The isoxazole nucleus is a key feature in approved drugs with diverse activities, such as the anti-inflammatory drug Valdecoxib and the antirheumatic agent Leflunomide, demonstrating its pharmacological importance. ijpca.orgijpca.org The specific arrangement of nitrogen and oxygen atoms in the ring influences its electronic properties and spatial conformation, which are critical for binding to target proteins and eliciting a biological response. ijpca.orgijpca.org
Impact of the 2,6-Dimethoxyphenyl Moiety on Biological Action
The substitution pattern on the phenyl ring attached to the isoxazole core is a critical determinant of biological activity. In the case of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the 2,6-dimethoxy substitution on the benzoyl group (A-ring) was kept constant while other parts of the molecule were modified, indicating its perceived importance for the observed chitin synthesis inhibition. nih.gov The two methoxy (B1213986) groups at the ortho positions can enforce a non-planar conformation between the phenyl ring and the rest of the molecule, which may be optimal for fitting into the binding site of the target enzyme. Furthermore, methoxy groups are known to modulate the electronic and lipophilic properties of a molecule, which can enhance membrane permeability and target interaction. ijpca.org Studies on other series of isoxazole derivatives have also noted that the presence of electron-donating methoxy groups on a phenyl ring can enhance biological activities, such as antioxidant effects. ijpca.org
Role of Amino Group Modifications and other Substituents
The amino group at the 3-position of the isoxazole ring is a key site for modification that can dramatically alter the compound's biological activity profile. In the chitin synthesis inhibitors, this amine is acylated to form a 2,6-dimethoxybenzoylamino group. ijpca.orgnih.gov This transformation from a basic amine to a neutral amide functionality is crucial for conferring the specific chitin synthesis inhibition activity.
Further SAR studies on this series of inhibitors focused on the impact of substituents at the para-position of the 3-phenyl ring. The findings indicate that the biological potency is sensitive to the properties of these substituents. The introduction of halogens (F, Cl, Br) or small alkyl groups (Me, Et, Pr, n-Bu) slightly enhanced the inhibitory activity. nih.gov Conversely, bulky or strongly electron-withdrawing groups, such as tert-Butyl (t-Bu), nitro (NO₂), or trifluoromethyl (CF₃), led to a drastic decrease in activity. nih.gov This suggests that both steric and electronic factors at this position are critical for optimal interaction with the biological target.
The following table summarizes the inhibitory activity of various para-substituted 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole analogues against chitin synthesis.
| Substituent (at para-position of 3-phenyl ring) | IC₅₀ (μM) |
|---|---|
| H | 0.038 |
| F | 0.016 |
| Cl | 0.012 |
| Br | 0.016 |
| Me | 0.021 |
| Et | 0.012 |
| n-Pr | 0.017 |
| n-Bu | 0.015 |
| t-Bu | >10 |
| CF₃ | >10 |
| NO₂ | >10 |
Data sourced from a study on chitin synthesis inhibition by 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazoles. nih.gov
Conformational Analysis and Bioactive Conformation of this compound Remains Uncharacterized in Publicly Available Research
A thorough review of scientific literature and chemical databases reveals a notable absence of specific research focused on the conformational analysis and bioactive conformation of the chemical compound This compound . While studies on structurally related isoxazole derivatives and compounds containing the 2,6-dimethoxyphenyl moiety exist, direct experimental or computational data elucidating the three-dimensional structure and preferred spatial orientation of this specific molecule is not publicly available.
The conformational flexibility of a molecule is a critical determinant of its biological activity. It dictates how the molecule can orient itself to bind effectively with a biological target, such as a protein or enzyme. This "bioactive conformation" is the specific three-dimensional shape a molecule adopts when it exerts its pharmacological effect. Understanding this is fundamental in preclinical drug discovery for designing more potent and selective therapeutic agents.
For instance, research on other isoxazole-containing compounds has utilized techniques such as X-ray crystallography and computational modeling to determine their solid-state and solution-phase conformations. One study detailed the crystal structure of 5-Amino-3-(4-methoxyphenyl)isoxazole, an isomer of the target compound, revealing the dihedral angle between the isoxazole and phenyl rings. However, the difference in the substitution pattern on the phenyl ring (4-methoxy vs. 2,6-dimethoxy) would lead to substantially different conformational preferences due to steric hindrance and electronic effects.
Without dedicated research on this compound, any discussion of its bioactive conformation would be purely speculative. Determining this would require specific studies, such as:
X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in its solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study its conformation in solution, which is often more biologically relevant.
Computational Modeling: To perform theoretical conformational analysis, predict low-energy conformations, and potentially dock the molecule into the active site of a biological target to hypothesize its bioactive conformation.
Until such studies are conducted and published, the conformational landscape and the specific bioactive conformation of this compound remain an open area for scientific investigation.
Preclinical Biological Evaluation in Vitro and Non Clinical in Vivo
In Vitro Biological Activity Profiling
No studies detailing the antiproliferative effects of 5-(2,6-Dimethoxyphenyl)isoxazol-3-amine on cancer cell lines have been published. While various isoxazole (B147169) derivatives have demonstrated cytotoxic activity against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PC3 (prostate cancer), data for this specific compound is not available.
There is no published data on the specific antibacterial or antifungal properties of this compound. The isoxazole scaffold is known to be a key component in molecules with significant antimicrobial potential, but tests against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal species (e.g., Candida albicans) for this particular compound have not been reported.
Information regarding the antioxidant capacity of this compound, as determined by standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method, is not available in the current scientific literature. Although other isoxazole derivatives have been evaluated for their antioxidant potential, these findings cannot be directly attributed to the subject compound.
There are no reports on the effects of this compound on specific enzyme activities or its use in reporter gene assays. Such assays are crucial for elucidating mechanisms of action, but they have not been conducted or published for this molecule.
Preclinical In Vivo Efficacy Studies in Animal Models (Non-human, excluding clinical trials)
No preclinical in vivo studies using animal models to evaluate the efficacy of this compound in disease states such as cancer or infectious diseases have been documented. Efficacy studies in relevant animal models are a critical step in preclinical development, but this stage has not been reached or reported for this compound.
Pharmacodynamic Biomarker Identification in Preclinical Models
The identification of pharmacodynamic (PD) biomarkers is a critical step in the preclinical evaluation of novel therapeutic agents. For the compound this compound, while specific in vivo studies identifying definitive PD biomarkers are not yet available in published literature, the broader class of isoxazole derivatives has been investigated for various biological activities, particularly in oncology. espublisher.comnih.govespublisher.com These studies provide a basis for hypothesizing potential biomarkers that could be relevant for assessing the biological activity of this specific compound in preclinical models.
Isoxazole-containing compounds have been noted for their potential to modulate various signaling pathways implicated in cancer progression. espublisher.comespublisher.com For instance, related compounds have been shown to interact with key cellular targets such as protein kinases, histone deacetylases (HDACs), and components of the apoptosis machinery. nih.govhistorymedjournal.com Consequently, potential pharmacodynamic biomarkers for this compound could include the modulation of these targets or their downstream effectors.
In a preclinical setting, the investigation of such biomarkers would typically involve treating tumor-bearing animal models with the compound and subsequently analyzing tumor tissue or surrogate tissues for changes in specific molecular markers. A hypothetical study might assess the following:
Target Engagement Biomarkers: If this compound is found to inhibit a particular kinase, a relevant PD biomarker would be the phosphorylation status of that kinase or its direct substrate.
Pathway Activation/Inhibition Markers: Changes in the levels of proteins involved in key signaling pathways, such as the PI3K/Akt or MAPK pathways, could serve as biomarkers. This could be measured by techniques like Western blotting or immunohistochemistry to assess levels of phosphorylated proteins (e.g., p-Akt, p-ERK).
Proliferation and Apoptosis Markers: The effect of the compound on tumor cell proliferation and apoptosis could be monitored using biomarkers such as Ki-67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).
A representative data table illustrating the types of PD biomarkers that might be evaluated in a preclinical xenograft model is presented below.
| Biomarker Category | Analyte | Method of Analysis | Expected Change with Effective Treatment |
| Target Engagement | Phospho-Target X (if known) | Western Blot, ELISA | Decrease |
| Pathway Modulation | Phospho-Akt (Ser473) | Immunohistochemistry | Decrease |
| Cell Proliferation | Ki-67 | Immunohistochemistry | Decrease |
| Apoptosis Induction | Cleaved Caspase-3 | Western Blot, IHC | Increase |
This table is a hypothetical representation of potential pharmacodynamic biomarkers for this compound based on the activities of related isoxazole compounds.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (Computational and In Vitro/Animal-Based)
While specific in vivo ADME data for this compound are not publicly available, an understanding of its potential pharmacokinetic profile can be derived from general knowledge of isoxazole metabolism and through the use of computational (in silico) prediction tools. africaresearchconnects.comresearchgate.netnih.gov
The metabolic fate of a drug candidate is a key determinant of its efficacy and safety. For isoxazole-containing compounds, metabolic pathways can be complex and are influenced by the substituents on the heterocyclic ring. A primary metabolic process for the isoxazole ring itself is reductive cleavage of the N-O bond, which can lead to the formation of a β-enaminone intermediate. nih.gov This cleavage can be catalyzed by cytochrome P450 enzymes in the liver. nih.gov
For this compound, several metabolic transformations can be predicted:
Isoxazole Ring Cleavage: As mentioned, the N-O bond is susceptible to reductive cleavage, which would open the isoxazole ring and lead to linear metabolites that can be further processed.
O-Demethylation: The two methoxy (B1213986) groups on the phenyl ring are likely sites for O-demethylation by CYP enzymes, leading to the formation of phenolic metabolites. These metabolites can then be further conjugated (e.g., glucuronidation or sulfation) to facilitate excretion.
Aromatic Hydroxylation: The dimethoxyphenyl ring could also undergo hydroxylation at available positions, although this is often a slower metabolic process compared to O-demethylation.
N-Acetylation: The primary amine group at the 3-position of the isoxazole ring is a potential site for N-acetylation, a common phase II metabolic reaction.
In vitro studies using liver microsomes or hepatocytes from preclinical species (such as rat, mouse, or dog) would be necessary to confirm these predicted pathways and to identify any species-specific differences in metabolism. nih.gov
In the absence of experimental data, computational tools can provide valuable predictions for the ADME properties of a compound based on its chemical structure. These in silico models use large datasets of known compounds to predict properties like oral bioavailability and tissue distribution. africaresearchconnects.comresearchgate.netnih.gov The predictions are based on physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
For this compound, a computational assessment would likely generate a profile similar to the one presented in the hypothetical data table below.
| ADME Parameter | Predicted Value/Classification | Implication for Drug-likeness |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | ~235 | Favorable (within Lipinski's rule of five) |
| logP (Lipophilicity) | 2.0 - 3.0 | Moderate lipophilicity, suggesting good absorption and distribution |
| Polar Surface Area (PSA) | ~70 Ų | Suggests good cell membrane permeability |
| Hydrogen Bond Donors | 1 | Favorable for oral absorption |
| Hydrogen Bond Acceptors | 4 | Favorable for oral absorption |
| Pharmacokinetic Predictions | ||
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited central nervous system exposure |
| P-glycoprotein (P-gp) Substrate | Likely No | Not likely to be subject to active efflux from cells |
| CYP2D6 Inhibitor | Possible | Potential for drug-drug interactions |
| Oral Bioavailability (%) | Moderate to High | Good potential for an orally administered drug |
This table presents hypothetical in silico ADME predictions for this compound based on its structure and general principles of computational ADME modeling. These values would require experimental verification.
These computational predictions suggest that this compound possesses several desirable drug-like properties. Its molecular size and lipophilicity fall within the ranges typically associated with good oral bioavailability. frontiersin.org The predicted high intestinal absorption and lack of P-glycoprotein substrate activity are also favorable. However, the potential for inhibition of cytochrome P450 enzymes, such as CYP2D6, would need to be carefully evaluated in vitro to assess the risk of drug-drug interactions. frontiersin.org
Computational Chemistry and Chemoinformatics in Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For isoxazole (B147169) derivatives, QSAR has been pivotal in understanding how structural modifications influence their therapeutic effects.
Both 2D and 3D QSAR methodologies have been applied to isoxazole scaffolds to predict their biological activities. 2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. For instance, a QSAR analysis on a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, a class of compounds structurally related to 5-(2,6-Dimethoxyphenyl)isoxazol-3-amine, was conducted to understand their chitin (B13524) synthesis inhibitory activity. nih.gov This type of analysis helps identify key molecular fragments and properties that are crucial for activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional structure of the molecules. mdpi.comnih.gov These approaches align a series of compounds and calculate steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the structure would likely lead to an increase or decrease in activity. mdpi.com For example, 3D-QSAR studies on isoxazole derivatives as Farnesoid X receptor (FXR) agonists have shown that hydrophobic and electronegative properties at specific positions are crucial for their agonistic activity. mdpi.comnih.gov These models offer valuable insights for designing new analogs with enhanced potency. researchgate.net
The reliability of a QSAR model is paramount and is assessed through rigorous statistical validation. nih.gov Internal validation is often performed using methods like leave-one-out (LOO) cross-validation, which yields a cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal consistency and robustness of the model. researchgate.net
External validation is considered the most stringent test of a model's predictive power. nih.gov It involves predicting the activity of a set of compounds (the test set) that was not used in the model's development. The predictive ability is often measured by the predictive correlation coefficient (r²_pred). nih.gov Robust QSAR models for isoxazole derivatives have demonstrated strong predictive capabilities, with high values for both internal and external validation parameters. mdpi.comnih.gov For example, CoMFA and CoMSIA models developed for isoxazole-based FXR agonists showed excellent statistical results, indicating their reliability for predicting the activity of new compounds. mdpi.comnih.gov
Table 1: Example Statistical Parameters for 3D-QSAR Models of Isoxazole Derivatives
| Parameter | Description | CoMFA Model Value | CoMSIA Model Value | Source |
|---|---|---|---|---|
| q² | Cross-validated correlation coefficient (Leave-One-Out) | 0.664 | 0.706 | mdpi.com, nih.gov |
| r² | Non-cross-validated correlation coefficient | 0.960 | 0.969 | mdpi.com, nih.gov |
| F-value | F-test value | 760.15 | 760.15 | mdpi.com |
| SEE | Standard Error of Estimate | 0.134 | 0.134 | mdpi.com |
| r²_pred | Predictive correlation coefficient for the test set | 0.872 | 0.866 | mdpi.com, nih.gov |
Virtual Screening for Novel Ligands and Hit Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.
Structure-Based Virtual Screening (SBVS) relies on the 3D structure of the biological target, which is often determined experimentally through X-ray crystallography. Molecular docking is the most common SBVS method, where candidate ligands are computationally placed into the binding site of the target protein to predict their binding affinity and orientation. bohrium.com This approach has been successfully used to identify novel isoxazole-based inhibitors for targets like Heat shock protein 90 (Hsp90). researchgate.netbonviewpress.comnih.gov In these studies, large compound databases like ZINC are screened, and molecules are scored based on their predicted binding energy. bonviewpress.comsciety.org The analysis of docking poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with crucial amino acid residues in the target's active site, guiding the selection of promising candidates for further experimental testing. bonviewpress.comsciety.org
Table 2: Molecular Docking Results for Isoxazole Derivatives Targeting Hsp90
| Compound ID | Database | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| ZINC Compound 1 | ZINC | -8.51 | Gly97, Asn51, Lys58 | bonviewpress.com |
| ZINC Compound 2 | ZINC | -8.42 | Gly97, Asn51, Lys58 | sciety.org |
| ZINC Compound 3 | ZINC | -8.23 | Gly97, Asn51, Lys58 | bonviewpress.com |
When the 3D structure of the target is unknown, Ligand-Based Virtual Screening (LBVS) methods can be employed. These techniques use the structures of known active compounds to identify new ones. Pharmacophore modeling, a key LBVS approach, involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This pharmacophore model is then used as a 3D query to search compound databases. researchgate.net
Another common LBVS method is based on molecular similarity, where new compounds are sought that are structurally similar to a known active molecule (the template). Web tools like SwissSimilarity utilize 2D fingerprint-based screening to rapidly scan vast chemical libraries for molecules with high similarity to a query compound, such as a known isoxazole-based inhibitor. bonviewpress.comresearchgate.net This approach was used to screen the ZINC database for isoxazole derivatives with structural similarity to the known Hsp90 inhibitor Luminespib. researchgate.netresearchgate.net
Advanced Quantum Chemical Calculations (e.g., DFT)
Advanced quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules like this compound. researchgate.netnih.gov These calculations provide a deeper understanding of molecular geometry, stability, and reactivity. DFT studies on dimethoxybenzene derivatives, which form a core part of the target compound, have been performed to analyze properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netnih.gov
The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A large energy gap suggests high stability. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and binding with biological targets. researchgate.net These theoretical calculations are often performed using various functionals, such as B3LYP, and basis sets to ensure accuracy. researchgate.netnih.govresearchgate.net The optimized molecular geometry obtained from DFT can also serve as a high-quality input for subsequent molecular docking and QSAR studies. acs.org
Table 3: Theoretical Quantum Chemical Parameters for Dimethoxybenzene Derivatives
| Parameter | Description | Method/Functional | Significance | Source |
|---|---|---|---|---|
| Total Energy | Ground state energy of the molecule | B3LYP | Indicates molecular stability | researchgate.net, nih.gov |
| HOMO Energy | Energy of the highest occupied molecular orbital | B3LYP | Relates to electron-donating ability | researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | B3LYP | Relates to electron-accepting ability | researchgate.net |
| Energy Gap (E_g) | Difference between LUMO and HOMO energies | B3LYP | Indicates chemical reactivity and stability | researchgate.net, nih.gov |
| MEP | Molecular Electrostatic Potential | DFT | Visualizes charge distribution and reactive sites | researchgate.net |
Electronic Structure Properties and Reactivity Analysis
Analysis of electronic structure and reactivity for novel compounds is commonly performed using computational methods like Density Functional Theory (DFT). asianpubs.orgresearchgate.net Such studies typically calculate key quantum chemical descriptors to predict the molecule's behavior in chemical reactions.
For a compound like this compound, a DFT analysis would typically involve:
Geometric Optimization: Calculating the most stable three-dimensional structure with the lowest energy.
Frontier Molecular Orbitals (FMOs): Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.com
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, which are crucial for predicting intermolecular interactions. nih.gov
These analyses have been performed for various other isoxazole and dimethoxybenzene derivatives, providing insights into their stability and potential reaction sites. mdpi.comnih.gov However, specific values and maps for this compound are not present in the reviewed literature.
Data on Related Isoxazole Derivatives (Illustrative Only)
| Computational Method | Property | Typical Findings for Isoxazole Derivatives |
|---|---|---|
| DFT (e.g., B3LYP/6-311G(d,p)) | HOMO-LUMO Energy Gap | Values indicate the kinetic stability of the molecule. mdpi.com |
| DFT | Molecular Electrostatic Potential | Identifies negative potential around heteroatoms (O, N) as sites for electrophilic attack. |
Conformational Landscapes and Energy Profiles
The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their corresponding energy levels. The steric hindrance imposed by the two methoxy (B1213986) groups at the ortho positions of the phenyl ring in this compound would significantly influence its preferred conformation.
A typical conformational analysis would involve:
Dihedral Angle Scanning: Systematically rotating the single bonds—particularly the bond connecting the phenyl and isoxazole rings—to calculate the potential energy at each angle.
Energy Profile Generation: Plotting the energy values against the dihedral angles to identify low-energy (stable) and high-energy (unstable) conformations.
Global Minimum Identification: Determining the most stable conformer, which is often the biologically active one.
While these techniques are standard in computational chemistry, no specific studies detailing the conformational landscape or energy profile of this compound have been published.
Network Pharmacology and Systems Biology Approaches for Polypharmacology
Network pharmacology is an emerging field that uses computational methods to understand how drugs exert their effects through complex biological networks. mdpi.commdpi.com This approach is particularly useful for exploring polypharmacology—the ability of a single compound to interact with multiple biological targets. nih.gov
A network pharmacology study for this compound would follow a general pipeline:
Target Prediction: Using chemoinformatic databases (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets for the compound based on structural similarity to known ligands.
Network Construction: Building a protein-protein interaction (PPI) network of the predicted targets to understand their functional relationships. neist.res.in
Pathway Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses to identify the biological pathways and processes that are significantly modulated by the compound's predicted targets. mdpi.com
This powerful in silico approach can generate hypotheses about a compound's mechanism of action and potential therapeutic applications. mdpi.com Reviews and studies on other natural and synthetic compounds demonstrate the utility of this method. mdpi.comneist.res.in However, the specific application of network pharmacology to elucidate the polypharmacological profile of this compound has not been reported in the surveyed scientific literature.
Analytical Methodologies for Chemical and Biological Research
Spectroscopic Techniques for Characterization in Synthetic and Mechanistic Studies
Spectroscopic methods are fundamental tools for the elucidation of molecular structures. In the context of isoxazole (B147169) chemistry, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed to provide detailed information about the atomic arrangement, molecular weight, and functional groups present in newly synthesized compounds.
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of isoxazole derivatives.
In ¹H NMR, the chemical shifts (δ) of protons provide information about their electronic environment. For instance, the proton on the isoxazole ring typically appears as a singlet in a specific region of the spectrum. sciarena.comrsc.org Protons on aromatic rings, such as the dimethoxyphenyl group, exhibit characteristic splitting patterns and chemical shifts based on their position and the nature of the substituents. rsc.org
Table 1: Representative ¹H NMR Spectral Data for Isoxazole Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| 3,5-diphenylisoxazole | Isoxazole-H | 6.84 | s | rsc.org |
| 5-Phenyl-3-(quinolin-2-yl)isoxazole | Isoxazole-H | 7.39 | s | beilstein-journals.org |
| (3-para-tolyl isoxazole-5-yl)-methanol | Isoxazole-H | 6.47 | s | sciarena.com |
| (3-para-tolyl isoxazole-5-yl)-methanol | Methylene (-CH₂) | 4.72 | s | sciarena.com |
This table is interactive. Click on the headers to sort the data.
Table 2: Representative ¹³C NMR Spectral Data for Isoxazole Derivatives
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 3,5-diphenylisoxazole | Isoxazole C-3 | 162.9 | rsc.org |
| 3,5-diphenylisoxazole | Isoxazole C-4 | 97.4 | rsc.org |
| 3,5-diphenylisoxazole | Isoxazole C-5 | 170.3 | rsc.org |
| 5-Phenyl-3-(quinolin-2-yl)isoxazole | Isoxazole C-4 | 98.6 | beilstein-journals.org |
This table is interactive. Click on the headers to sort the data.
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of a compound's molecular formula. beilstein-journals.orgnih.govorientjchem.org
Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the analyte molecules for MS analysis. beilstein-journals.orgnih.gov The resulting mass spectrum shows a molecular ion peak ([M+H]⁺ or [M+Na]⁺), which confirms the molecular weight of the synthesized isoxazole derivative. beilstein-journals.orgnih.gov Further fragmentation analysis (MS/MS) can provide additional structural information by breaking the molecule into smaller, characteristic pieces, which helps in confirming the connectivity of different parts of the molecule. nih.govresearchgate.net
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Isoxazole Derivatives
| Compound | Ion Type | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 5-Phenyl-3-(quinolin-2-yl)isoxazole | [M+H]⁺ | 273.1022 | 273.1027 | beilstein-journals.org |
| 5-(4-Bromophenyl)-3-(quinolin-2-yl)isoxazole | [M+H]⁺ | 351.0128 | 351.0133 | beilstein-journals.org |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. niscair.res.in
Table 4: Characteristic IR Absorption Frequencies for Functional Groups in Isoxazole-3-amine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (N-H) | Stretch | 3400-3250 (two bands) | orgchemboulder.com |
| Primary Amine (N-H) | Bend | 1650-1580 | orgchemboulder.com |
| Aromatic C-N | Stretch | 1335-1250 | orgchemboulder.com |
| Aromatic C-H | Stretch | ~3007 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Chromatographic Separations for Purity Assessment and Complex Mixture Analysis in Research
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of synthesized compounds, and monitoring the progress of chemical reactions.
HPLC and UPLC are powerful chromatographic techniques used for the separation, identification, and quantification of compounds in a mixture. iajps.com They are routinely used to assess the purity of newly synthesized isoxazole derivatives. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. sielc.com
In the analysis of isoxazole derivatives, reverse-phase HPLC is common, often using a C18 column. vedomostincesmp.ru A mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid is frequently employed. sielc.com The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
UPLC is a more recent development that uses smaller particle sizes in the column packing (<2 µm), which allows for faster analysis times and improved resolution and sensitivity compared to traditional HPLC. iajps.combiomedres.us This technique is particularly useful for high-throughput analysis in pharmaceutical research. biomedres.us
Table 5: Comparison of HPLC and UPLC for Pharmaceutical Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Reference |
|---|---|---|---|
| Particle Size | 3-5 µm | < 2 µm | iajps.combiomedres.us |
| Operating Pressure | Lower | Higher (up to 100 MPa) | iajps.com |
| Analysis Time | Longer | Up to 9 times faster than 5 µm HPLC | biomedres.us |
| Resolution | Good | Higher, sharper peaks | iajps.combiomedres.us |
| Solvent Consumption | Higher | Lower | iajps.combiomedres.us |
This table is interactive. Click on the headers to sort the data.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. researchgate.net By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product. beilstein-journals.org Visualization is often achieved using UV light. researchgate.net
While Gas Chromatography (GC) is less commonly used for non-volatile isoxazole derivatives compared to HPLC, it can be a valuable tool for the analysis of more volatile precursors or byproducts in the synthetic pathway. GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.
Flash column chromatography, which operates on the same principles as TLC, is a standard method for the purification of synthesized isoxazole derivatives on a larger scale, using silica gel as the stationary phase. beilstein-journals.org
Hyphenated Techniques (e.g., LC-MS/MS) for Analysis of Compound in Biological Matrices
The quantitative analysis of "5-(2,6-Dimethoxyphenyl)isoxazol-3-amine" in complex biological matrices such as plasma, serum, or urine necessitates highly selective and sensitive analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique ideally suited for this purpose, offering excellent specificity and low detection limits required for pharmacokinetic and metabolic studies. While specific validated methods for "this compound" are not extensively detailed in publicly available literature, a robust LC-MS/MS method can be developed based on the analysis of structurally similar compounds, such as aromatic amines and other isoxazole derivatives. nih.govresearchgate.net
Sample Preparation
The initial step in the analysis of "this compound" from biological fluids involves the extraction of the analyte from the complex matrix. This is crucial to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the ionization process in the mass spectrometer and compromise the accuracy of the results. biotage.comresearchgate.netnih.gov Common sample preparation techniques for small amine compounds in biofluids include:
Protein Precipitation (PPT): This is a straightforward and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to denature and precipitate proteins. nih.govresearchgate.net After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed.
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. rsc.orgmdpi.com For a basic compound like "this compound", adjusting the pH of the aqueous sample to a basic level ensures the compound is in its neutral form, facilitating its extraction into an organic solvent like methyl-tert-butyl ether (MTBE) or ethyl acetate (B1210297). nih.govchromatographyonline.com This technique generally provides a cleaner extract compared to PPT.
Solid-Phase Extraction (SPE): SPE offers a more selective extraction and can provide a higher degree of sample clean-up and concentration. rsc.org For an aromatic amine, a mixed-mode cation-exchange sorbent could be employed, which utilizes both hydrophobic and ion-exchange interactions to retain the analyte while allowing interfering substances to be washed away. chromatographyonline.com
Chromatographic Separation
Chromatographic separation is essential to resolve the analyte from other endogenous components of the biological matrix and any potential metabolites. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed.
A hypothetical set of chromatographic conditions suitable for the analysis of "this compound" is presented in Table 1. The choice of a C18 or a biphenyl (B1667301) stationary phase is common for aromatic amines, offering good retention and selectivity. nih.govnih.govlcms.cz A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency) and an organic solvent (acetonitrile or methanol) is generally used to achieve efficient separation. lcms.czshimadzu.comlcms.cz
Table 1: Representative Chromatographic Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Chromatography System | UHPLC |
| Column | C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Example: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometric Detection
Tandem mass spectrometry is employed for the detection and quantification of the analyte. Electrospray ionization (ESI) in the positive ion mode is typically suitable for amine-containing compounds as they can be readily protonated. nih.govsciex.com The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govnih.gov In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.
For "this compound" (molecular formula: C₁₁H₁₃N₃O₃, approximate molecular weight: 235.24 g/mol ), the expected precursor ion in positive ESI mode would be at m/z 236.1. The selection of product ions would require experimental optimization, but would likely involve fragmentation of the isoxazole ring or loss of the methoxy (B1213986) groups. A suitable internal standard, preferably a stable isotope-labeled version of the analyte, should be used to ensure high accuracy and precision. chromatographyonline.com
Table 2 outlines a plausible set of mass spectrometric parameters for the analysis.
Table 2: Representative Mass Spectrometric Parameters for the Analysis of this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 236.1 |
| Product Ion (Quantifier) | To be determined experimentally (e.g., fragmentation of the isoxazole ring) |
| Product Ion (Qualifier) | To be determined experimentally (a second, distinct fragment) |
| Collision Energy | To be optimized for the specific transitions |
| Capillary Voltage | ~3000 V |
| Gas Temperature | ~320 °C |
| Gas Flow | ~10 L/min |
| Nebulizer Pressure | ~50 psi |
Method Validation
A developed LC-MS/MS method for the quantification of "this compound" in a biological matrix would require thorough validation according to regulatory guidelines. This validation would assess parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, bench-top stability). nih.gov The successful validation would ensure the reliability of the data generated for its intended application.
Broader Medicinal Chemistry and Drug Discovery Perspectives
Lead Optimization Strategies based on 5-(2,6-Dimethoxyphenyl)isoxazol-3-amine Scaffold
Lead optimization is a critical phase in drug discovery focused on enhancing the efficacy, selectivity, and pharmacokinetic properties of a promising lead compound. The this compound scaffold can be systematically modified to improve its drug-like characteristics. Optimization efforts often involve manipulating functional groups and altering ring systems to refine the molecule's interaction with its biological target and improve its absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov
For instance, the 2,6-dimethoxy substitution on the phenyl ring plays a crucial role in the molecule's conformation and interaction with target proteins. Modifications to these methoxy (B1213986) groups or their positions can significantly impact binding affinity and selectivity. acs.org Similarly, the primary amine at the 3-position of the isoxazole (B147169) ring is a key site for derivatization to modulate potency and physicochemical properties.
Bioisosteric replacement involves substituting an atom or group with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.com This strategy can be applied to the this compound scaffold to address issues such as metabolic instability, toxicity, or poor pharmacokinetics. cambridgemedchemconsulting.com
Table 1: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Isoxazole Ring | Pyrazole, 1,2,4-Oxadiazole, Triazole | To alter electronic properties, hydrogen bonding capacity, and metabolic stability while maintaining a similar spatial arrangement of substituents. nih.govnih.gov |
| 2,6-Dimethoxyphenyl | 2,6-Dichlorophenyl, 2,6-Dimethylphenyl, Pyridyl Ring | To modify lipophilicity, improve metabolic stability, and explore different steric and electronic interactions with the target. acs.orgenamine.net |
| Amine (-NH₂) | Hydroxyl (-OH), Methyl (-CH₃), Small Amides (-NHCOR) | To modulate basicity, hydrogen bonding potential, and cell permeability. |
This table is generated based on established principles of bioisosterism in medicinal chemistry.
Scaffold hopping is a more profound modification where the core molecular structure (the scaffold) is replaced with a chemically distinct one, while preserving the essential three-dimensional arrangement of key functional groups. This technique is valuable for discovering novel intellectual property, escaping undesirable properties of the original scaffold, and identifying compounds with entirely new biological activities. dundee.ac.uk For example, the isoxazole core could be replaced by a different five- or six-membered heterocyclic system to improve properties like solubility or metabolic stability. A switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold, for instance, has been shown to block a site of metabolism and reduce lipophilicity.
Fragment-Based Drug Design (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govopenaccessjournals.com These fragments are then optimized and grown or linked together to produce a more potent lead compound. nih.govpharmacelera.com
The this compound scaffold can be deconstructed into key fragments for a hypothetical FBDD campaign:
Fragment A: The 2,6-dimethoxyphenyl moiety.
Fragment B: The isoxazol-3-amine core.
In an FBDD approach, a library of diverse, low-complexity fragments would be screened to identify those that bind to the target of interest. researchgate.net If a fragment similar to the 2,6-dimethoxyphenyl group is identified as a "hit," medicinal chemists could then employ several strategies to elaborate it into a more potent molecule:
Fragment Growing: The initial fragment hit is extended by adding new functional groups that can form additional interactions with adjacent pockets on the target protein, guided by structural information from techniques like X-ray crystallography. pharmacelera.comrsc.org
Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be connected with a chemical linker to create a single, high-affinity molecule. rsc.org
Fragment Merging: Two overlapping fragments can be combined into a single new molecule that incorporates the key features of both. pharmacelera.com
The advantage of FBDD is that it allows for a more efficient exploration of chemical space and often results in lead compounds with superior physicochemical properties compared to those identified through traditional high-throughput screening. openaccessjournals.compharmacelera.com
Prodrug Design Concepts for Enhanced Preclinical Pharmacological Profiles
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. nih.gov This strategy is often employed to overcome deficiencies in the parent drug, such as poor solubility, low permeability across biological membranes, or rapid first-pass metabolism. nih.gov
The primary amine group of this compound is an ideal handle for prodrug design. Because amino groups are often ionized at physiological pH, they can limit a drug's ability to cross cell membranes. Masking this group can improve oral absorption and penetration of the blood-brain barrier. nih.gov
Table 2: Potential Prodrug Strategies for the Amine Group
| Prodrug Linkage | Activation Mechanism | Potential Advantage |
|---|---|---|
| Amide | Enzymatic (e.g., by amidases) | Increased lipophilicity, improved membrane permeability. |
| Carbamate (B1207046) | Enzymatic (e.g., by esterases) | Tunable release rate, can improve solubility. |
| Azo linkage | Reductive cleavage (e.g., by azoreductases in the gut) | Targeted drug release in the colon. nih.gov |
This table outlines common prodrug approaches for amine-containing parent drugs.
For example, converting the amine to an amide or a carbamate can neutralize its basicity, thereby increasing its lipophilicity and enhancing its ability to diffuse across cellular membranes. Once absorbed, endogenous enzymes like amidases or esterases would cleave the promoiety to release the active parent amine at the site of action.
Multi-Targeted Ligand Design and Polypharmacology
Polypharmacology is a field of drug discovery centered on designing single chemical entities that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex diseases like cancer or neurodegenerative disorders, where multiple pathways are often dysregulated. nih.govrsc.org
The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry because it is a recurring motif in drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.comnih.gov Its versatile chemistry and ability to present substituents in a well-defined spatial orientation make it an attractive core for developing multi-targeted ligands. rsc.org
By strategically modifying the substituents on the this compound scaffold, it is possible to design a molecule that interacts with several distinct targets. For example, one part of the molecule (e.g., the isoxazole core) might be optimized for binding to a specific kinase, while another part (e.g., the substituted phenyl ring) could be designed to interact with a different protein, such as a receptor or another enzyme. The development of multi-targeted therapies based on scaffolds like isoxazole is an emerging trend in modern pharmaceutical research. nih.govrsc.org
Research Gaps, Challenges, and Future Directions
Identification of Novel and Underexplored Biological Targets for the Compound Class
The therapeutic potential of isoxazole (B147169) derivatives is well-documented, with activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgresearchgate.netnih.gov Despite this, the full spectrum of their biological targets is far from completely understood. A significant research gap lies in the identification of novel and underexplored molecular targets for this class of compounds.
Current research has often focused on known targets associated with broad disease categories. For instance, various isoxazole derivatives have been evaluated for their effects on cancer cell lines, such as breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancers, with some compounds showing potent activity. researchgate.netmdpi.com Others have been investigated as inhibitors of specific enzymes or receptors, like heat shock protein (HSP90) and the androgen receptor. nih.gov However, a systematic, large-scale profiling of the interactome for compounds like 5-(2,6-Dimethoxyphenyl)isoxazol-3-amine is lacking.
Future efforts should be directed towards:
Target Deconvolution: Employing chemoproteomic approaches to identify the direct binding partners of these isoxazole derivatives in an unbiased manner within a cellular context.
Phenotypic Screening Followed by Target Identification: Using high-content imaging and other phenotypic screens to discover novel cellular effects, and then working backward to identify the molecular targets responsible for those effects.
Exploring Non-traditional Targets: Investigating interactions with less "druggable" target classes, such as transcription factors and protein-protein interactions (PPIs), which are often dysregulated in disease. nih.gov The isoxazole scaffold provides a versatile platform for designing molecules that can modulate these challenging targets. mdpi.com
By expanding the scope of target identification, researchers can uncover new therapeutic applications for this compound class and better understand their mechanisms of action.
Development of More Efficient and Sustainable Synthetic Routes
While methods for synthesizing the isoxazole ring are well-established, there is a continuous need to develop more efficient, cost-effective, and environmentally friendly synthetic routes. nih.gov Traditional synthesis methods for isoxazoles can involve harsh reaction conditions, long reaction times, and the use of toxic solvents and catalysts. mdpi.compreprints.org
Key areas for future development include:
Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool, accelerating reaction kinetics, minimizing byproducts, and enabling the use of greener solvents. mdpi.compreprints.org Ultrasound can facilitate efficient cyclization and multicomponent reactions for creating isoxazole scaffolds. mdpi.com
Novel Catalytic Systems: The use of agro-waste-based catalysts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), provides a greener alternative to traditional metal catalysts. nih.gov
Alternative Energy Sources: Leveraging natural sunlight as a clean, cheap, and readily available energy source for synthesizing isoxazole derivatives represents a highly sustainable approach. semnan.ac.ir
Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch synthesis.
Metal-Free Reactions: Developing robust metal-free synthetic pathways avoids issues of metal contamination in the final products and reduces environmental impact. rsc.org
The table below summarizes some modern, sustainable approaches to isoxazole synthesis.
| Synthetic Approach | Key Features | Advantages |
| Ultrasonic Irradiation | Uses high-frequency sound waves to initiate and accelerate reactions. mdpi.com | Reduced reaction times, increased yields, milder conditions, less energy consumption. mdpi.compreprints.org |
| Agro-Waste Catalysis | Employs catalysts derived from agricultural waste products (e.g., orange peel ash). nih.gov | Environmentally friendly, low-cost, sustainable. nih.gov |
| Sunlight-Mediated Synthesis | Utilizes natural sunlight as a green energy source. semnan.ac.ir | No environmental pollution, mild reaction conditions, simple methodology. semnan.ac.ir |
| Aqueous Media Synthesis | Uses water as the reaction solvent. mdpi.com | Environmentally benign, avoids volatile organic solvents. preprints.org |
By focusing on these innovative synthetic strategies, the production of this compound and its analogs can become more sustainable and economically viable.
Overcoming Challenges in Preclinical Translational Research (excluding human trials)
The transition from a promising compound in the lab to a viable drug candidate is fraught with challenges, a phenomenon often termed the "Valley of Death" in drug development. nih.govresearchgate.net For the this compound class, overcoming hurdles in preclinical translational research is a critical step.
Key challenges in this phase include:
Predictive Animal Models: A major obstacle is the lack of animal models that accurately mimic human diseases. nih.govbiobostonconsulting.com A compound that shows efficacy in a preclinical model may fail in clinical trials due to fundamental biological differences between species. texilajournal.com This is particularly true for complex diseases like cancer and neurodegenerative disorders, where isoxazoles have shown potential. researchgate.net
Data Variability and Reproducibility: Inherent variability in preclinical studies can make it difficult to interpret results. nih.gov Ensuring the reproducibility of findings is essential for making confident decisions about advancing a compound.
Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial. Poor pharmacokinetic profiles are a common reason for preclinical failure.
Off-Target Effects and Toxicity: Identifying potential toxicity early is paramount. A compound may have unintended off-target effects that lead to adverse outcomes, which may not be predicted by initial screening assays. nih.gov
To bridge this translational gap, future research should focus on:
Developing more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and organ-on-a-chip technologies, which can better predict human responses. biobostonconsulting.com
Implementing robust and standardized experimental designs to improve the quality and reproducibility of preclinical data. nih.gov
Conducting comprehensive ADME and toxicology studies early in the development process to identify and mitigate potential liabilities.
Integration of Artificial Intelligence and Machine Learning in Chemical Space Exploration
The "chemical space" of possible drug-like molecules is vast and largely unexplored. researchgate.netnih.gov Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for navigating this space more effectively. youtube.com For the isoxazole class, these computational methods can accelerate the discovery of new derivatives with optimized properties.
AI and ML can contribute in several ways:
Generative Models for De Novo Design: Machine learning models, particularly deep neural networks, can be trained on large databases of existing molecules to learn the underlying rules of chemical structure and bonding. researchgate.netfrontiersin.org These models can then generate novel isoxazole derivatives with desired characteristics, such as high potency for a specific target and favorable drug-like properties. nih.gov
Predictive Modeling: AI can be used to build models that predict the biological activity, ADMET properties, and synthetic feasibility of virtual compounds. frontiersin.org This allows researchers to prioritize the synthesis and testing of the most promising candidates, saving time and resources. youtube.com
Virtual Screening: Deep learning can enhance virtual screening of large compound libraries to identify potential hits more accurately and efficiently than traditional methods. frontiersin.org
The integration of AI into the drug discovery pipeline represents a paradigm shift, moving from serendipitous discovery to rational, data-driven design. nih.gov This will be essential for fully exploring the potential of the chemical space around the this compound scaffold.
Exploration of New Methodologies for Comprehensive Molecular Interaction Profiling
A deep understanding of how a compound interacts with its biological targets and potential off-targets is crucial for both efficacy and safety. Traditional methods often focus on a single, primary target. However, there is a growing need for comprehensive molecular interaction profiling to create a more complete picture.
Several advanced methodologies can be employed to achieve this:
Thermal Shift Assays (TSA): This technique measures changes in the thermal stability of proteins upon ligand binding. It can be used in a high-throughput format to screen for protein-small molecule interactions. nih.govresearchgate.net
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions. nih.gov It is highly sensitive and well-suited for studying the binding of small molecules to proteins. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.gov
Label-Free Target Identification Methods: Techniques like Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX) identify protein targets by detecting changes in their stability in the presence of a binding ligand, without requiring modification of the small molecule. researchgate.net
The table below compares several key techniques for molecular interaction profiling.
| Technique | Principle | Key Information Provided | Throughput |
| Thermal Shift Assay (TSA) | Ligand binding alters protein thermal stability. nih.gov | Target engagement, binding affinity (apparent). | High |
| Surface Plasmon Resonance (SPR) | Binding at a sensor surface changes the refractive index. nih.gov | Kinetics (kon, koff), affinity (KD). | Medium-High |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding. nih.gov | Thermodynamics (KD, ΔH, ΔS), stoichiometry. | Low-Medium |
| DARTS | Ligand binding protects the target protein from proteolysis. researchgate.net | Identification of direct binding targets. | Low-Medium |
By adopting these advanced methodologies, researchers can build a detailed molecular interaction profile for this compound and its derivatives, leading to a better understanding of their mechanism of action and a more accurate prediction of their biological effects.
Q & A
Q. What are the recommended synthetic routes for 5-(2,6-Dimethoxyphenyl)isoxazol-3-amine, and how can reaction conditions be optimized?
The compound can be synthesized via condensation reactions involving substituted benzaldehydes and isoxazol-3-amine derivatives. For example, a reflux method in ethanol (353 K for 6 hours) with stoichiometric ratios of precursors (e.g., 2-hydroxy-3-methoxybenzaldehyde and 5-methylisoxazol-3-amine) yields analogous isoxazole derivatives with ~80% efficiency . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst use (e.g., acid/base mediation) to enhance yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR (1H/13C): To confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH3) and isoxazole ring protons (δ ~6.0–6.5 ppm) .
- IR Spectroscopy : To identify N-H stretches (~3300–3500 cm⁻¹) and C-O/C-N vibrations (~1250–1600 cm⁻¹) .
- Elemental Analysis : To validate molecular formula (e.g., C12H12N2O3 requires C 62.02%, H 5.21%, N 12.06%) .
Q. How can researchers assess the purity of this compound, and what are common contaminants?
HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard. Common contaminants include unreacted precursors, regioisomers (e.g., 4- vs. 5-substituted isoxazoles), or oxidation byproducts. Recrystallization in ethanol or ethyl acetate can improve purity, with melting point analysis (e.g., 365–367 K for related compounds) as a preliminary check .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For example, X-ray analysis of 2-(2,6-dimethoxyphenoxy) intermediates revealed threo/erythro diastereomerism and hydrogen-bonding networks critical for stability . For the target compound, co-crystallization with heavy atoms (e.g., bromine derivatives) may enhance resolution.
Q. What computational methods predict the electronic and spectroscopic properties of this compound?
Density Functional Theory (DFT) with basis sets (e.g., B3LYP/6-311++G**) models UV-Vis absorption, NMR chemical shifts, and vibrational spectra. For example, DFT studies on methoxyphenyl-substituted chromones accurately predicted λmax values and charge transfer interactions, aiding in structure-property correlation .
Q. How can researchers design bioassays to study its interaction with neurotensin receptors (NTRs)?
Structural analogs like SR48692 and SR142948A (containing 2,6-dimethoxyphenyl groups) show high NTR1/NTR2 affinity . Competitive binding assays using radiolabeled ligands (e.g., [³H]-neurotensin) and tissue/or cell-based models (e.g., transfected HEK293 cells) can quantify receptor inhibition. Dose-response curves (IC50) and molecular docking (e.g., AutoDock Vina) further elucidate binding motifs.
Q. How should contradictory data on synthetic yields or biological activity be addressed?
Discrepancies may arise from:
- Regioisomerism : Confirm regioselectivity via 2D NMR (NOESY) or X-ray.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor different intermediates vs. ethanol .
- Biological Variability : Use standardized cell lines and controls (e.g., SR48692 as a reference antagonist) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
